molecular formula C5H2ClNO2S2 B6589505 4-cyanothiophene-3-sulfonyl chloride CAS No. 112472-37-4

4-cyanothiophene-3-sulfonyl chloride

Cat. No.: B6589505
CAS No.: 112472-37-4
M. Wt: 207.7
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Description

4-Cyanothiophene-3-sulfonyl chloride is an organic compound with the molecular formula C5H2ClNO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its functional groups, including a cyano group (-CN) and a sulfonyl chloride group (-SO2Cl), which make it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanothiophene-3-sulfonyl chloride typically involves the chlorosulfonation of 4-cyanothiophene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction conditions usually require a controlled temperature to prevent over-sulfonation and degradation of the thiophene ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyanothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Forms carboxylic acids.

    Reduction: Yields primary amines.

Scientific Research Applications

4-Cyanothiophene-3-sulfonyl chloride is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the development of enzyme inhibitors and probes for biological studies.

    Medicine: As a building block for the synthesis of potential drug candidates.

    Industry: In the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 4-cyanothiophene-3-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity makes it useful in modifying biological macromolecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanothiophene-2-sulfonyl chloride
  • 3-Cyanothiophene-2-sulfonyl chloride
  • 2-Cyanothiophene-3-sulfonyl chloride

Uniqueness

4-Cyanothiophene-3-sulfonyl chloride is unique due to the position of its functional groups, which influence its reactivity and the types of reactions it can undergo. This positional specificity allows for selective modifications and applications in various fields .

Properties

CAS No.

112472-37-4

Molecular Formula

C5H2ClNO2S2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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